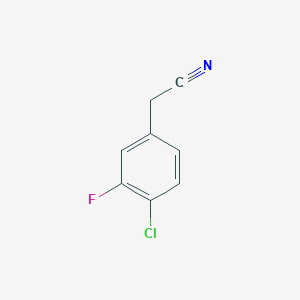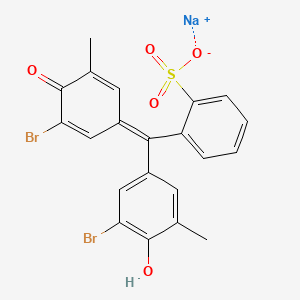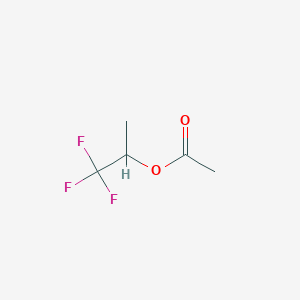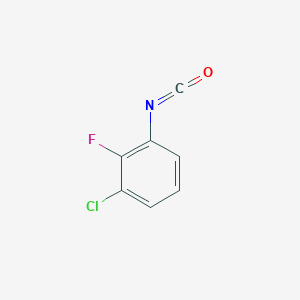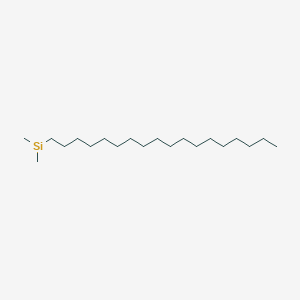
Dimethyloctadecylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyloctadecylsilane is a chemical compound with the molecular formula C20H44Si . It is also known by other names such as n-Octadecyldimethylsilane .
Physical And Chemical Properties Analysis
Dimethyloctadecylsilane has a molecular weight of 312.65 g/mol . It is a liquid at room temperature with a density of 0.789 g/mL at 25 °C . The refractive index of Dimethyloctadecylsilane is 1.447 at 20 °C .安全和危害
Dimethyloctadecylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .
属性
InChI |
InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMBVOAGOMKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422600 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyloctadecylsilane | |
CAS RN |
32395-58-7 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the surface coverage of dimethyloctadecylsilane on silica impact chromatographic separations?
A: The density of dimethyloctadecylsilane molecules grafted onto the silica surface, known as surface coverage, significantly influences the separation performance in RPLC. [, ] Higher surface coverage generally leads to increased retention of non-polar analytes due to a greater extent of lipophilic interactions. [] Computational studies have shown that the maximum achievable surface coverage depends on the specific crystal face of the silica used, with the (111) face of beta-cristobalite allowing for higher densities compared to the (100) face or random silica surfaces. [] This highlights the importance of considering the underlying silica structure when designing and optimizing RPLC stationary phases.
Q2: How does the presence of residual silanol groups on the silica surface affect the retention mechanism in RPLC?
A: While dimethyloctadecylsilane is intended to create a hydrophobic stationary phase, simulations indicate that residual, unprotected silanol groups on the silica surface play a non-negligible role in analyte retention. [] These polar silanol groups introduce a degree of solvophilic interaction, particularly influencing the retention of polar analytes like alcohols. [] Therefore, the retention mechanism in RPLC is not solely governed by partitioning into a bulk-like hydrocarbon layer but involves a complex interplay of lipophilic and solvophilic interactions mediated by both the bonded phase and the underlying silica surface.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

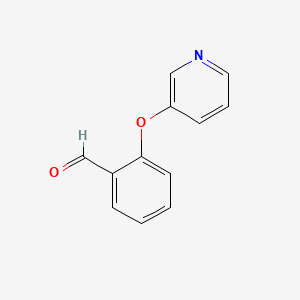
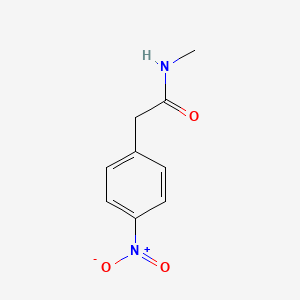

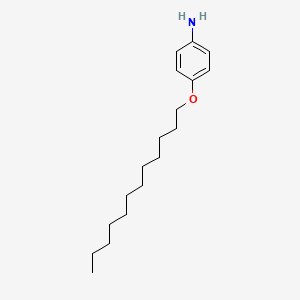
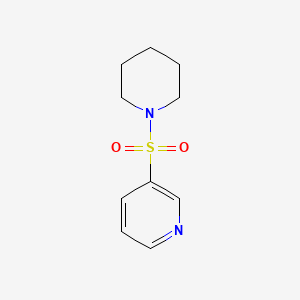
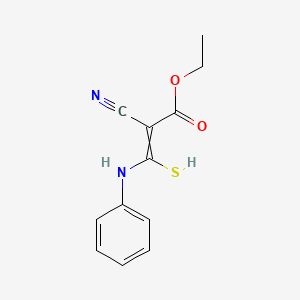
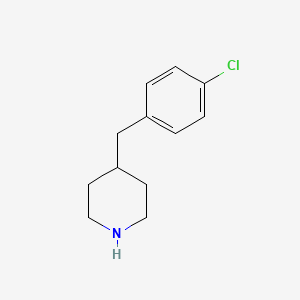
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
